molecular formula C20H22N2O2 B3744292 2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline

Cat. No.: B3744292
M. Wt: 322.4 g/mol
InChI Key: YGAMTWUUJQSOKY-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with multiple methyl groups and a nitrophenylmethyl substituent, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the nitrophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include aminoquinoline derivatives, quinoline N-oxides, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylquinoline: Lacks the nitrophenylmethyl group, resulting in different chemical and biological properties.

    4-Nitroquinoline: Contains a nitro group directly attached to the quinoline ring, leading to distinct reactivity.

    Tetramethylquinoline: Similar methyl substitution pattern but without the nitrophenylmethyl group.

Uniqueness

2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,2,4,7-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-10-18-15(2)12-20(3,4)21(19(18)11-14)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMTWUUJQSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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